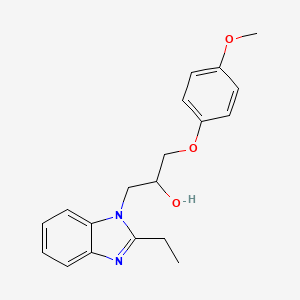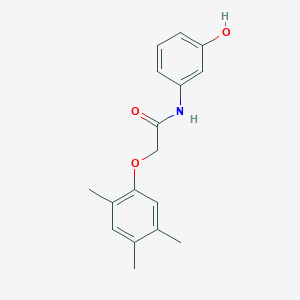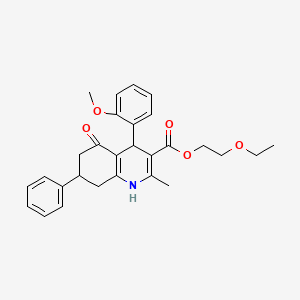![molecular formula C29H24N4OS B4972488 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide](/img/structure/B4972488.png)
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA is a member of the thiosemicarbazone family of compounds and has shown promising results in various studies related to cancer, infectious diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and pathways involved in cancer cell growth, microbial pathogenesis, and neurodegeneration. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of fumarate hydratase, an enzyme involved in the tricarboxylic acid cycle, which is essential for the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, this compound has potent antimicrobial activity against various pathogens, including tuberculosis and leishmaniasis. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide in lab experiments is its potent activity against cancer cells and pathogens. This compound has shown promising results in various studies, making it a potential candidate for the development of new therapeutics. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in some cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide. One potential direction is the development of this compound-based combination therapies for cancer treatment. Studies have shown that this compound can enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy.
Another potential direction is the development of this compound-based therapeutics for infectious diseases. This compound has shown potent activity against tuberculosis and leishmaniasis, making it a potential candidate for the development of new antimicrobial agents.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects, but more research is needed to determine its potential therapeutic applications in this area.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies related to cancer, infectious diseases, and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new therapeutics.
Métodos De Síntesis
The synthesis of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide involves the reaction of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-biphenylcarboxaldehyde in the presence of a base such as potassium carbonate. The reaction occurs through a condensation reaction and yields this compound as a yellow solid.
Aplicaciones Científicas De Investigación
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been cancer, where this compound has shown promising results as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the proliferation of drug-resistant cancer cells, making it a potential candidate for combination therapy.
This compound has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis and leishmaniasis. Studies have shown that this compound has potent antimicrobial activity against these pathogens.
In addition, this compound has been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4OS/c34-28(30-26-19-11-10-18-25(26)23-14-6-2-7-15-23)21-35-29-32-31-27(20-22-12-4-1-5-13-22)33(29)24-16-8-3-9-17-24/h1-19H,20-21H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNJZOGFQZXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)


![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)

![1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4972466.png)



![3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4972502.png)
